

A Guide to the Crystal Structure Analysis of Promethazine Methylenedisalicylate

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Compound of Interest

Compound Name: *Promethazine
methylenedisalicylate*

Cat. No.: *B1262016*

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Abstract: The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. This technical guide outlines the comprehensive methodology for the crystal structure analysis of **promethazine methylenedisalicylate**, a salt composed of two promethazine molecules and one methylenedisalicylic acid molecule. While a definitive, publicly available crystal structure for this specific salt has not been identified, this document serves as a detailed framework for its determination and characterization. It provides standardized experimental protocols for crystallization, single-crystal and powder X-ray diffraction, and presents the expected data in a structured format. This guide is intended to be a valuable resource for researchers in crystallography, solid-state chemistry, and pharmaceutical development.

Introduction to Promethazine Methylenedisalicylate

Promethazine methylenedisalicylate is an organic salt formed from the antihistaminic and sedative agent promethazine, and the dicarboxylic acid, methylenedisalicylic acid. The chemical formula is $(C_{17}H_{20}N_2S)_2 \cdot C_{15}H_{12}O_6$, with a corresponding molecular weight of approximately 857.1 g/mol ^[1]. The salt consists of two protonated promethazine cations and one doubly deprotonated methylenedisalicylate anion. Understanding the precise crystal

packing, hydrogen bonding network, and conformational analysis of these components is critical for controlling the solid-state properties of the drug substance.

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of crystallization, data collection, and structure refinement.

Obtaining high-quality single crystals is the most critical and often most challenging step. A comprehensive screening of crystallization conditions is necessary.

Objective: To grow single crystals of **promethazine methylenedisalicylate** of sufficient size (typically > 0.1 mm in all dimensions) and quality for single-crystal X-ray diffraction.

Methodology: Solvent Evaporation & Vapor Diffusion

- Material Preparation:
 - Ensure the **promethazine methylenedisalicylate** sample is of high purity. Confirm identity and purity using techniques like NMR, HPLC, and mass spectrometry.
 - Select a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, and water). All solvents should be of high purity ($\geq 99.8\%$).
- Screening by Slow Evaporation:
 - Prepare saturated or near-saturated solutions of the compound in various individual solvents and solvent mixtures at room temperature.
 - Transfer the solutions to small, clean vials.
 - Cover the vials with a cap containing a few pinholes to allow for slow solvent evaporation.
 - Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.
- Screening by Vapor Diffusion (Hanging Drop or Sitting Drop):

- Reservoir Preparation: Fill the wells of a crystallization plate with a range of precipitant solutions (e.g., a solvent in which the compound is less soluble).
- Drop Preparation: On a cover slip (for hanging drop) or a post (for sitting drop), mix a small volume (1-2 μL) of a concentrated solution of **promethazine methylenedisalicylate** with an equal volume of the reservoir solution.
- Sealing: Seal the well with the cover slip (hanging drop) or a clear sealing tape (sitting drop).
- Equilibration: The vapor pressure difference between the drop and the reservoir will cause the precipitant to slowly diffuse into the drop, gradually inducing crystallization.
- Monitor the drops under a microscope for the formation of single crystals.

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of **promethazine methylenedisalicylate**.

Methodology:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryoprotectant oil.
- Data Collection:
 - The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo $K\alpha$, $\lambda = 0.71073 \text{ \AA}$ or Cu $K\alpha$, $\lambda = 1.5418 \text{ \AA}$) and a detector (e.g., CCD or CMOS).
 - The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.
 - A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategy software is used to ensure a complete and redundant dataset is obtained.

- **Data Reduction:** The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction.
- **Structure Solution and Refinement:**
 - The positions of the atoms are determined from the diffraction data using direct methods or Patterson methods (e.g., using software like SHELXT).
 - The initial structural model is refined against the experimental data using full-matrix least-squares techniques (e.g., using SHELXL). This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
 - Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
 - The final model is validated using metrics such as R-factors (R1, wR2) and Goodness-of-Fit (GooF).

PXRD is used to analyze the bulk crystalline material, confirm phase purity, and identify the crystalline form.

Objective: To obtain a characteristic diffraction pattern for the bulk **promethazine methylenedisalicylate** sample and confirm it corresponds to the structure determined by SC-XRD.

Methodology:

- **Sample Preparation:** A small amount of the crystalline powder is gently ground to ensure a random orientation of crystallites and packed into a sample holder.
- **Data Collection:**
 - The sample is analyzed using a powder diffractometer.

- X-rays are directed at the sample, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).
- The instrument is typically operated in a Bragg-Brentano geometry with a Cu K α X-ray source.
- Data Analysis:
 - The experimental PXRD pattern is compared to the pattern calculated from the single-crystal X-ray structure data to confirm the phase identity of the bulk sample.
 - The pattern serves as a unique fingerprint for this specific crystalline form of **promethazine methylenedisalicylate**.

Data Presentation (Hypothetical)

The following tables summarize the type of quantitative data that would be obtained from a successful crystal structure analysis. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Crystal Data and Structure Refinement for **Promethazine Methylenedisalicylate**.

Parameter	Value
Crystal Data	
Chemical Formula	(C ₁₇ H ₂₀ N ₂ S) ₂ ·C ₁₅ H ₁₂ O ₆
Formula Weight	857.09 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	15.123(4) Å
b	10.456(2) Å
c	28.987(6) Å
α	90°
β	98.54(3)°
γ	90°
Volume	4532(2) Å ³
Z	4
Calculated Density	1.256 g/cm ³
Absorption Coefficient (μ)	0.15 mm ⁻¹
F(000)	1816
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	100(2) K
2θ range for data collection	4.1° to 52.5°
Reflections collected	25480
Independent reflections	9015 [R(int) = 0.045]
Refinement	

Parameter	Value
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	9015 / 0 / 559
Goodness-of-fit (GooF) on F ²	1.03
Final R indices [I > 2σ(I)]	R ₁ = 0.048, wR ₂ = 0.115
R indices (all data)	R ₁ = 0.062, wR ₂ = 0.128

| Largest diff. peak and hole | 0.45 and -0.31 e·Å⁻³ |

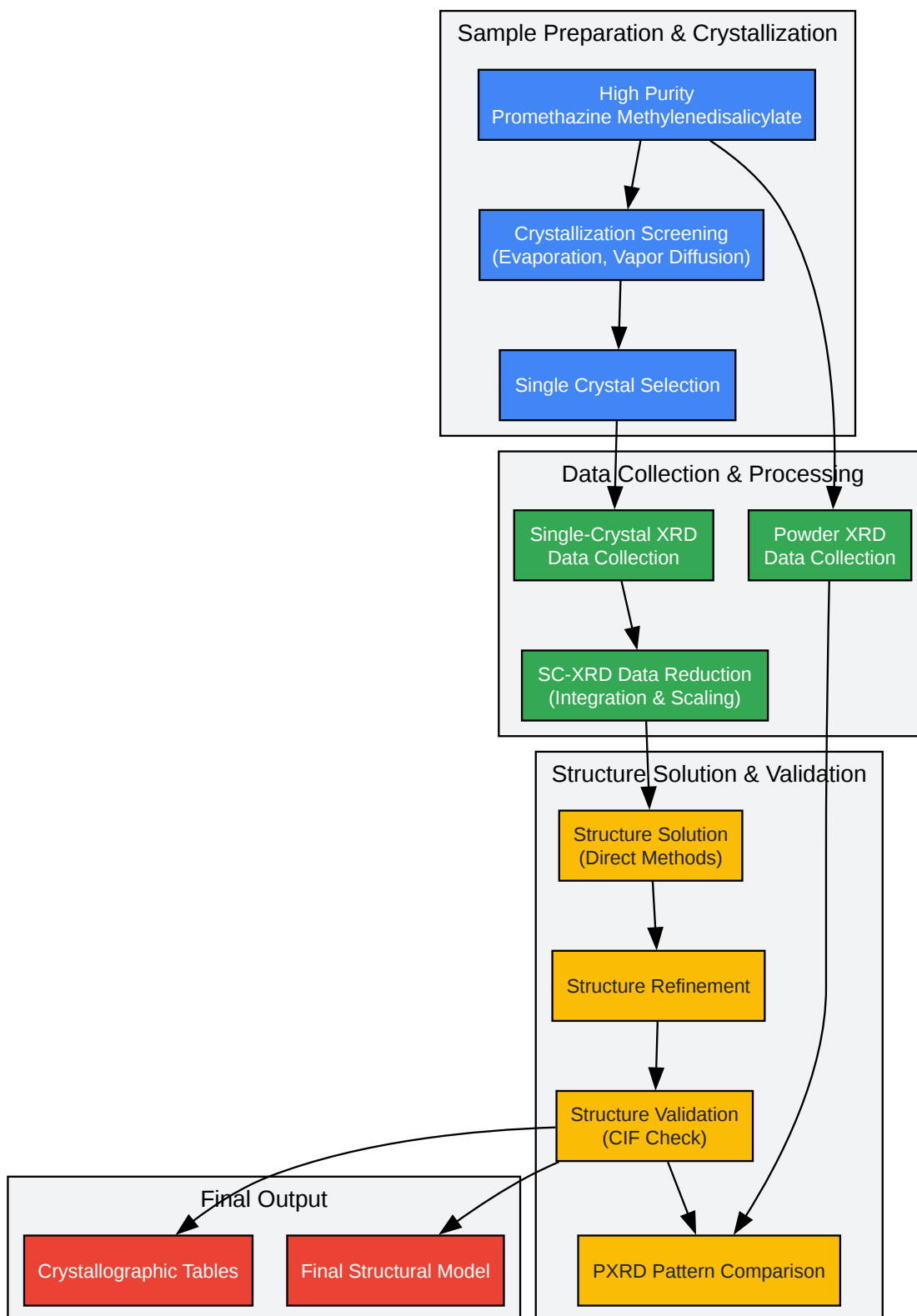
Table 2: Hypothetical Selected Interatomic Distances and Angles.

Bond/Angle	Length (Å) / Angle (°)
Promethazine Cation	
S(1)-C(12A)	1.765(3)
S(1)-C(12B)	1.768(3)
N(10)-C(11)	1.472(4)
N(2')-C(1')	1.481(4)
C(12A)-S(1)-C(12B)	98.2(1)
C(11)-N(10)-C(10A)	118.5(2)
Methylenedisalicylate Anion	
C(1)-C(7) (Carboxylate)	1.258(4)
C(1')-C(7') (Carboxylate)	1.261(4)
C(5)-C(8) (Methylene)	1.512(4)
O(2)-C(2)	1.355(3)
O(1)-C(7)-O(1A)	125.6(3)
C(5)-C(8)-C(5')	112.1(2)
Hydrogen Bonds	

| N(2')-H...O(1) | 2.754(3) |

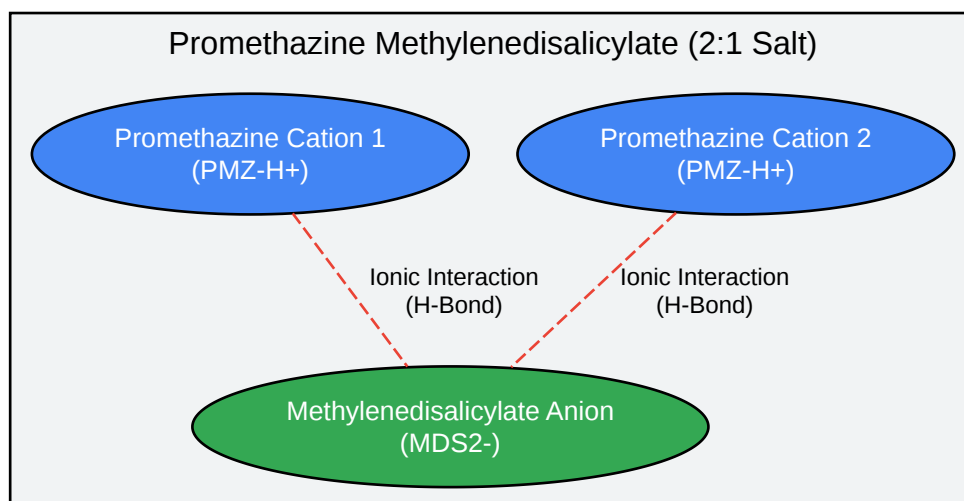
Visualizations

Visual representations are essential for understanding workflows and molecular relationships.



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Caption: Workflow for Crystal Structure Analysis.



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Caption: **Promethazine Methylenedisalicylate** Salt Formation.

Conclusion

The crystal structure analysis of **promethazine methylenedisalicylate** is a crucial step in its development as a pharmaceutical product. While specific experimental data is not yet publicly available, the protocols and expected data formats outlined in this guide provide a robust framework for such an investigation. A successful analysis, combining crystallization, SC-XRD, and PXRD techniques, will yield a detailed three-dimensional model of the salt. This model is invaluable for understanding its solid-state behavior, guiding formulation strategies, and ensuring the quality and consistency of the final drug product.

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References

- 1. Promethazine Methylenedisalicylate | C₄₉H₅₂N₄O₆S₂ | CID 23724861 - PubChem [pubchem.ncbi.nlm.nih.gov]

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